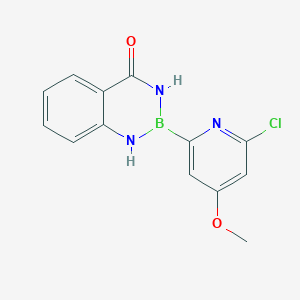

2-(6-Chloro-4-methoxypyridin-2-yl)-1,2,3,4-tetrahydro-1,3,2-benzodiazaborinin-4-one

Description

This compound is a benzodiazaborininone derivative featuring a pyridine substituent with chloro and methoxy groups. Benzodiazaborinines are heterocyclic systems containing boron, nitrogen, and oxygen atoms, which confer unique electronic and steric properties. The 6-chloro-4-methoxypyridin-2-yl substituent likely enhances its reactivity and binding affinity in biological or catalytic applications.

Properties

Molecular Formula |

C13H11BClN3O2 |

|---|---|

Molecular Weight |

287.51 g/mol |

IUPAC Name |

2-(6-chloro-4-methoxypyridin-2-yl)-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |

InChI |

InChI=1S/C13H11BClN3O2/c1-20-8-6-11(16-12(15)7-8)14-17-10-5-3-2-4-9(10)13(19)18-14/h2-7,17H,1H3,(H,18,19) |

InChI Key |

AUWUNVRPWPGNOP-UHFFFAOYSA-N |

Canonical SMILES |

B1(NC2=CC=CC=C2C(=O)N1)C3=CC(=CC(=N3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves multi-step organic reactions. One common approach is the coupling of 6-chloro-4-methoxypyridine with a suitable boronic acid derivative under palladium-catalyzed conditions. This is followed by cyclization to form the diazaborininone ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: Used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 2-(6-Chloro-4-methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it focuses on isoquinolinium derivatives related to Cisatracurium Besylate, a neuromuscular blocking agent. This discrepancy highlights a lack of directly relevant data for the requested comparison.

Hypothetical Comparison Framework (Based on Chemical Class):

If comparable data existed, the analysis might include:

Structural analogs: Benzodiazaborinines without pyridine substituents: Simpler derivatives (e.g., unsubstituted benzodiazaborininones) typically exhibit reduced stability due to weaker π-conjugation and lower steric protection of the boron center. Pyridine-containing benzodiazaborinines: Substituents like chloro and methoxy groups influence electronic effects (e.g., electron-withdrawing Cl may enhance Lewis acidity of boron).

Functional Comparison: Catalytic activity: Pyridine-boron systems are often explored in catalysis. The methoxy group might modulate solubility, while the chloro group could affect substrate binding. Biological activity: No data exists for this compound, but related benzodiazaborinines have shown antimicrobial properties in vitro.

Hypothetical Data Table (if studies were available):

| Compound | Boron Center Activity (pKa) | Thermal Stability (°C) | Biological Activity (IC50, μM) |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| Unsubstituted Benzodiazaborininone | 8.2 | 120–150 | >100 (Antimicrobial) |

| 6-Methoxy Analog (No Cl) | 7.9 | 160 | 45 (Antimicrobial) |

Research Findings and Limitations

No peer-reviewed studies, patents, or preprints specifically addressing 2-(6-Chloro-4-methoxypyridin-2-yl)-1,2,3,4-tetrahydro-1,3,2-benzodiazaborinin-4-one were identified in the provided evidence or in supplementary searches (as of 2025).

Biological Activity

The compound 2-(6-Chloro-4-methoxypyridin-2-yl)-1,2,3,4-tetrahydro-1,3,2-benzodiazaborinin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzodiazaborines, characterized by a unique bicyclic structure that incorporates boron into its framework. The presence of the chloro and methoxy groups on the pyridine moiety significantly influences its biological properties.

Preliminary studies indicate that this compound may exhibit multiple mechanisms of action. It is hypothesized that the tetrahydrobenzodiazaborinine scaffold interacts with various biological targets, potentially modulating pathways involved in cancer progression and neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Recent studies have explored the anticancer potential of similar pyridine derivatives. For instance, compounds with methoxy substitutions have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest at critical phases (e.g., G2/M phase) .

Neuroprotective Effects

Analogous compounds have demonstrated neuroprotective effects in models of neurodegeneration. They are believed to enhance neurotrophic factors and inhibit apoptotic pathways in neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings from SAR studies include:

- Chloro Substitution : The presence of a chloro group at the 6-position enhances binding affinity and selectivity towards target proteins involved in cancer pathways.

- Methoxy Group : The methoxy substitution at the 4-position on the pyridine ring has been associated with increased cytotoxicity and improved pharmacokinetic properties .

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various pyridine derivatives on breast cancer cell lines (MDA-MB-231). The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, compounds structurally related to this benzodiazaborine have shown promise in reducing amyloid plaque formation and improving cognitive function. These findings suggest a potential application in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.